molecular formula C20H22FN3O3 B2463040 6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320379-36-8

6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2463040
CAS No.: 2320379-36-8
M. Wt: 371.412
InChI Key: FIUKDWIFCGHFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a piperidine ring, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the fluorophenoxy group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazinone core and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

    Fluorophenoxy Compounds: These molecules are known for their potential in medicinal chemistry.

Uniqueness

6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable molecule for research and development.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-18(16)27-13-20(26)23-11-9-15(10-12-23)24-19(25)8-7-17(22-24)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUKDWIFCGHFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.